molecular formula C20H25ClN4 B14368468 3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride CAS No. 92890-46-5

3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride

Cat. No.: B14368468
CAS No.: 92890-46-5
M. Wt: 356.9 g/mol
InChI Key: CRAYSDWTSCGULR-UHFFFAOYSA-N
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Description

3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride is a complex organic compound with the molecular formula C20H25N4Cl It is a derivative of phenazinium, characterized by the presence of amino groups at positions 3 and 7, a cyclohexyl group at position 5, and methyl groups at positions 2 and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the phenazinium core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and reactivity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its electronic properties.

    Substitution: The amino groups and other substituents can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can produce a variety of substituted phenazinium derivatives.

Scientific Research Applications

3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride has several scientific research applications:

    Chemistry: Used as a dye or indicator in various chemical reactions due to its vibrant color and stability.

    Biology: Employed in staining techniques for visualizing biological samples under a microscope.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pigments and dyes for textiles and other materials.

Mechanism of Action

The mechanism of action of 3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride involves its interaction with molecular targets such as enzymes and cellular structures. The compound can intercalate into DNA, disrupt cellular processes, and induce oxidative stress, leading to its antimicrobial and anticancer effects. The specific pathways involved may include the generation of reactive oxygen species and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    3,7-Bis(dimethylamino)phenothiazin-5-ium chloride: Another phenazinium derivative with similar structural features but different substituents.

    Methylene Blue: A well-known phenazinium compound used as a dye and medication.

Uniqueness

3,7-Diamino-5-cyclohexyl-2,8-dimethylphenazin-5-ium chloride is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

92890-46-5

Molecular Formula

C20H25ClN4

Molecular Weight

356.9 g/mol

IUPAC Name

10-cyclohexyl-3,7-dimethylphenazin-10-ium-2,8-diamine;chloride

InChI

InChI=1S/C20H24N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h8-11,14H,3-7H2,1-2H3,(H3,21,22);1H

InChI Key

CRAYSDWTSCGULR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4CCCCC4.[Cl-]

Origin of Product

United States

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